μ-Opioid Receptor Binding Affinity: Sub-Nanomolar Potency Distinct from Cyclohexyl Fentanyl
In a direct head-to-head radioligand binding assay using [3H]DAMGO and human MOR stably expressed in CHO cells, 4-fluoroisobutyryl fentanyl (FIBF) exhibited sub-nanomolar binding affinity, comparable to fentanyl. In contrast, the structurally related analog cyclohexyl fentanyl failed to demonstrate sub-nanomolar affinity, exhibiting markedly weaker binding [1]. This direct comparative data confirms that FIBF retains high-affinity MOR engagement characteristic of potent fentanyl analogs, unlike cyclohexyl fentanyl, which is an outlier within the class.
| Evidence Dimension | μ-opioid receptor binding affinity |
|---|---|
| Target Compound Data | Sub-nanomolar Ki (exact numeric value not reported in abstract; categorized as 'sub-nanomolar affinity') |
| Comparator Or Baseline | Cyclohexyl fentanyl: did not exhibit sub-nanomolar affinity |
| Quantified Difference | Qualitative difference: FIBF exhibits sub-nanomolar affinity; cyclohexyl fentanyl does not |
| Conditions | [3H]DAMGO radioligand binding assay, human MOR stably expressed in CHO cells |
Why This Matters
This binding data confirms that FIBF hydrochloride serves as a representative high-affinity fentanyl analog reference standard, whereas cyclohexyl fentanyl cannot substitute due to its divergent receptor pharmacology.
- [1] Obeng S, Urquhart KR, Fukuda S, Pallares VLC, McMahon LR, Fantegrossi WE, Hiranita T. In vitro and in vivo pharmacological characterization of fentanyl analogs. Neuropharmacology. 2025;279:110603. View Source
